ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phthalazinone moiety, and an ester functional group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors to form the phthalazinone ring. Common reagents include hydrazine derivatives and phthalic anhydride.
Acetylation: The phthalazinone is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Piperazine Coupling: The acetylated phthalazinone is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Esterification: Finally, the esterification of the carboxylate group is achieved using ethanol and a catalytic amount of acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or ketone groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Amide or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phthalazinone moiety may bind to enzymes or other proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Methyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate: Similar structure but with a methyl ester instead of ethyl.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for various applications in chemical synthesis and biological research.
Properties
Molecular Formula |
C17H20N4O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[2-(1-oxophthalazin-2-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20N4O4/c1-2-25-17(24)20-9-7-19(8-10-20)15(22)12-21-16(23)14-6-4-3-5-13(14)11-18-21/h3-6,11H,2,7-10,12H2,1H3 |
InChI Key |
VDYUFVVVTKMKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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